

Crystal Structure of 2-(1-Adamantyl)-4-bromoanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No.: B139514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole, an important intermediate in the synthesis of the drug Adapalene.^{[1][2]} The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for 2-(1-Adamantyl)-4-bromoanisole has been determined by single-crystal X-ray diffraction.^[3] A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |
|-----------------------------|---|
| Empirical Formula | C ₁₇ H ₂₁ BrO |
| Formula Weight | 321.25 |
| Temperature | 123(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| Unit Cell Dimensions | |
| a | 7.3815 (11) Å |
| b | 13.2067 (19) Å |
| c | 15.067 (2) Å |
| Volume | 1468.8 (4) Å ³ |
| Z | 4 |
| Calculated Density | 1.453 Mg/m ³ |
| Absorption Coefficient | 2.79 mm ⁻¹ |
| F(000) | 664 |
| Crystal Size | 0.30 x 0.26 x 0.25 mm |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area detector |
| θ range for data collection | 2.2 to 25.0° |
| Index ranges | -8 ≤ h ≤ 8, -15 ≤ k ≤ 15, -17 ≤ l ≤ 17 |
| Reflections collected | 12697 |
| Independent reflections | 2580 [R(int) = 0.049] |
| Refinement | |

| | |
|-----------------------------------|---|
| Refinement method | Full-matrix least-squares on F ² |
| Data / restraints / parameters | 2580 / 0 / 172 |
| Goodness-of-fit on F ² | 0.86 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.106 |
| R indices (all data) | R1 = 0.049, wR2 = 0.111 |
| Absolute structure parameter | 0.340 (15) |
| Largest diff. peak and hole | 0.51 and -0.59 e.Å ⁻³ |

Data sourced from Acta Crystallographica Section E, Structure Reports Online.[3]

Molecular Geometry

The molecular structure of 2-(1-Adamantyl)-4-bromoanisole is characterized by the bulky adamantyl group and a bromo-substituted anisole ring. The adamantyl group exhibits typical Csp³ hybridized carbon atoms, with C-C-C bond angles in the range of 106.6(4)° to 111.6(4)°. [3] The methoxy and bromo substituents are coplanar with the benzene ring.[3] A notable feature of the molecular conformation is the presence of two weak intramolecular C—H···O hydrogen bonds.[3] The crystal packing is influenced by C—H···π interactions.[3]

Experimental Protocols

This section details the methodologies for the synthesis of 2-(1-Adamantyl)-4-bromoanisole and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of 2-(1-Adamantyl)-4-bromoanisole

The synthesis of the title compound can be achieved through the Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanol in the presence of a strong acid catalyst.[2][4]

Materials:

- 1-Adamantanol
- 4-Bromoanisole

- Concentrated Sulfuric Acid
- Methylene Chloride
- Ethyl Acetate
- Hexane
- Sodium Sulphate

Procedure:

- In a flask equipped with a stirrer, dissolve 1-adamantanol and 4-bromoanisole in methylene chloride.[\[4\]](#)
- Slowly add concentrated sulfuric acid to the stirred solution over a period of one hour.[\[4\]](#)
- Continue stirring the reaction mixture at ambient temperature for approximately 20 hours.[\[4\]](#)
- After the reaction is complete, wash the organic layer with water.
- Dry the organic layer over sodium sulphate and evaporate the solvent.[\[4\]](#)
- The resulting solid can be purified by recrystallization from a solvent such as hexane or ethyl acetate to yield the final product as a white powder.[\[4\]](#)

Single-Crystal X-ray Crystallography

The determination of the three-dimensional atomic structure of 2-(1-Adamantyl)-4-bromoanisole is achieved through single-crystal X-ray diffraction.[\[5\]](#)[\[6\]](#)

1. Crystal Growth: Crystals suitable for X-ray analysis are obtained by the slow evaporation of a solution of the synthesized compound in a suitable solvent, such as 2-propanol, at room temperature.[\[3\]](#) An ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections like twinning or cracks.[\[5\]](#)[\[7\]](#)

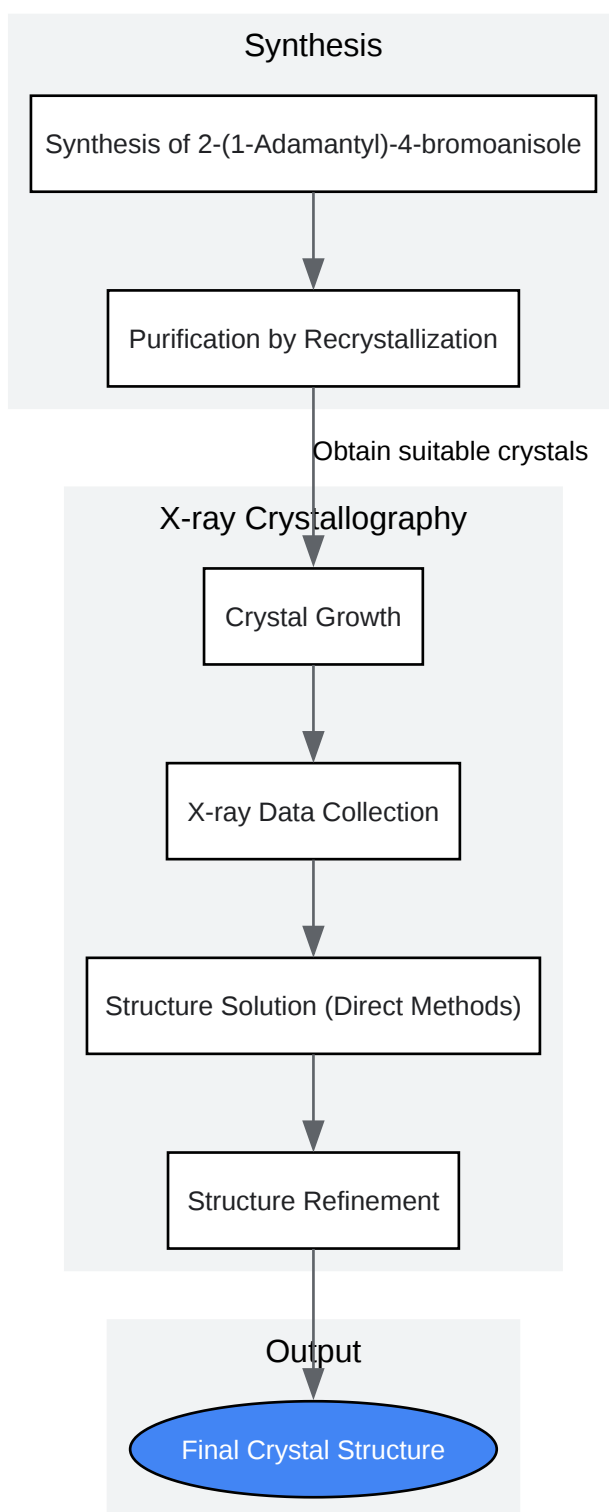
2. Data Collection: A selected crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector.[3] The crystal is maintained at a low temperature (e.g., 123 K) using a cryostream cooler to minimize thermal vibrations of the atoms.[3][6] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$), and the resulting diffraction pattern is recorded as a series of images.[3][7]

3. Data Reduction and Structure Solution: The collected diffraction data is processed to measure the intensities and positions of the reflections.[3] Software such as SAINT is used for data reduction.[3] An absorption correction is applied to account for the absorption of X-rays by the crystal.[3] The structure is then solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[3] This process involves determining the phases of the diffracted X-rays, which is known as the phase problem in crystallography.[7]

4. Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.[5] This iterative process adjusts atomic positions, and thermal parameters until the model converges. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole.



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improved Synthesis of 2-(1-Adamantyl)-4-bromophenol and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]
- 2. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]
- 3. 2-(1-Adamantyl)-4-bromoanisole at 123 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Crystal Structure of 2-(1-Adamantyl)-4-bromoanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139514#crystal-structure-of-2-1-adamantyl-4-bromoanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com